molecular formula C23H36N4O2 B2753555 N1-cycloheptyl-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide CAS No. 941975-92-4

N1-cycloheptyl-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Cat. No. B2753555
CAS RN: 941975-92-4
M. Wt: 400.567
InChI Key: WNUNEUPWZIQRBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-cycloheptyl-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H36N4O2 and its molecular weight is 400.567. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Sensing and Logic Gate Applications

A study detailed the synthesis and characterization of a compound with a structure closely related to N1-cycloheptyl-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, which was used as a fluorescent sensor for pH and pyridinium halide. This compound, integrated with ratiometric methods and an NOR logic gate, presented a tunable two-input/multi-output system based on this single molecule, demonstrating remarkable versatility in sensing and computing applications (Wang, Zheng, & Lu, 2005).

Catalytic Applications

Another research explored the use of 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. The study provided insights into the reaction mechanism, showcasing the compound's role in forming N-acyl intermediates, which further interact with substrates to yield acylation products, highlighting the compound's potential in catalytic processes (Liu, Ma, Liu, & Wang, 2014).

Anticancer Activity and DNA Interaction

Research into pyridyl polyoxazoles, which share structural motifs with the compound , revealed a derivative that acts as a selective G-quadruplex stabilizer with notable cytotoxic activity. This compound demonstrated good in vivo anticancer activity against a human breast cancer xenograft in mice, indicating its potential in anticancer therapies and the study of DNA interactions (Blankson et al., 2013).

Synthesis and Structural Studies

A mixed experimental and theoretical study on a pyrrole-containing chalcone derivative, related to this compound, highlighted the compound's potential for forming new heterocyclic compounds and non-linear optical (NLO) materials. This study showcased the compound's vibrational analysis, hydrogen bonding characteristics, and hyperpolarizability, contributing to our understanding of its structural and functional properties (Singh, Rawat, & Sahu, 2014).

properties

IUPAC Name

N'-cycloheptyl-N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N4O2/c1-26(2)20-13-11-18(12-14-20)21(27-15-7-8-16-27)17-24-22(28)23(29)25-19-9-5-3-4-6-10-19/h11-14,19,21H,3-10,15-17H2,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUNEUPWZIQRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCCCC2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.